molecular formula C11H9BrCl2O B12679486 2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde CAS No. 83711-59-5

2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde

Cat. No.: B12679486
CAS No.: 83711-59-5
M. Wt: 307.99 g/mol
InChI Key: CBRXFWBPFNISMO-PKNBQFBNSA-N
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Description

2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a butyraldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further chlorination to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 2-((4-bromophenyl)chloromethylene)-4-chlorobutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

83711-59-5

Molecular Formula

C11H9BrCl2O

Molecular Weight

307.99 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)-chloromethylidene]-4-chlorobutanal

InChI

InChI=1S/C11H9BrCl2O/c12-10-3-1-8(2-4-10)11(14)9(7-15)5-6-13/h1-4,7H,5-6H2/b11-9+

InChI Key

CBRXFWBPFNISMO-PKNBQFBNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C(/CCCl)\C=O)/Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=C(CCCl)C=O)Cl)Br

Origin of Product

United States

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